![molecular formula C21H19FN2O4 B2516208 N-(4-ethylphenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide CAS No. 1359415-88-5](/img/structure/B2516208.png)

N-(4-ethylphenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

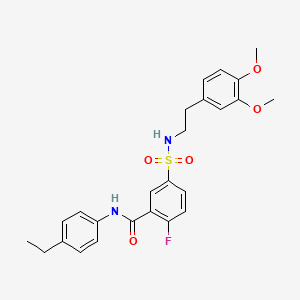

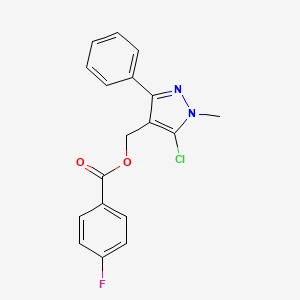

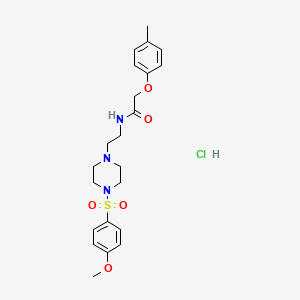

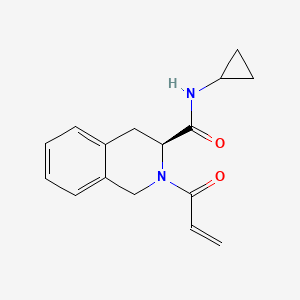

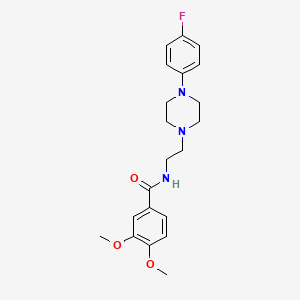

The compound N-(4-ethylphenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a novel molecule that appears to be structurally related to a class of compounds known for their potential anticancer properties. The molecule contains several heterocyclic moieties, such as 1,2,4-oxadiazole and 1,2,4-triazole, which are often found in pharmacologically active compounds. Although the specific compound is not described in the provided papers, similar structures have been synthesized and evaluated for their biological activities.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with the formation of a core heterocyclic structure followed by various substitutions. For instance, the synthesis of thiazole derivatives as described in paper involves the reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives. While the exact synthesis of N-(4-ethylphenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not detailed, it is likely to involve similar steps, such as the formation of the oxadiazole and triazole rings, followed by thioacetamide coupling.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-ethylphenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide can be elucidated using techniques such as NMR, as demonstrated in paper . The study of NMR spectra allows for the determination of the structure and the identification of isomers. For example, the 1H and 13C NMR signals of the two isomers (trans and cis) of a related oxadiazole derivative were assigned using 2D NMR techniques, which could also be applicable to the compound .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of multiple reactive sites, including the thiazole, oxadiazole, and triazole rings. These sites can participate in various chemical reactions, potentially leading to the formation of new derivatives with altered biological activities. The thioacetamide group, in particular, could be involved in nucleophilic substitution reactions, which might be used to further modify the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-ethylphenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide would be expected to include moderate solubility in organic solvents, given the presence of both aromatic and heteroaromatic systems. The compound's stability, melting point, and solubility in water would depend on the specific substituents and their electronic and steric effects. The biological evaluation of similar compounds has shown selective cytotoxicity against certain cancer cell lines, suggesting that the compound may also possess such properties .

Wissenschaftliche Forschungsanwendungen

NMR Study of Novel Derivatives

NMR Characterization : A novel compound containing the 1,3,4-oxadiazole derivative was synthesized and characterized using NMR techniques. The study provided insights into the structural determination of novel compounds through NMR, including the assignment of 1H and 13C NMR signals and calculation of coupling constants. This approach is essential for understanding the molecular structure and behavior of complex organic compounds in scientific research (Li Ying-jun, 2012).

Antifungal and Apoptotic Effects

Antifungal Activity : Research on triazole-oxadiazole compounds revealed their potent antifungal properties against various Candida species. The study highlights the synthesis, characterization, and biological evaluation of these compounds, demonstrating their potential as antifungal agents with minimal toxicity to healthy cells. This research underlines the therapeutic potential of such compounds in treating fungal infections (B. Çavușoğlu, L. Yurttaş, Z. Cantürk, 2018).

Antimicrobial Agents

Synthesis and Antimicrobial Activity : A series of derivatives were synthesized and evaluated for their antimicrobial activity, demonstrating the potential of these compounds in developing new antibacterial and antifungal agents. The study showcases the importance of structural modifications in enhancing the antimicrobial efficacy of organic compounds (B. A. Baviskar, S. S. Khadabadi, S. Deore, 2013).

Anticancer Activity

Evaluation as Anticancer Agents : Research into 5-methyl-4-phenyl thiazole derivatives explored their synthesis and biological evaluation as anticancer agents. This work contributes to the ongoing search for novel anticancer compounds, providing a foundation for further investigation into their mechanism of action and therapeutic potential (A. Evren, L. Yurttaş, Busra Eksellı, Gülşen Akalın-Çiftçi, 2019).

Eigenschaften

IUPAC Name |

methyl 4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O4/c1-12-6-13(2)8-15(7-12)23-20(25)11-28-19-10-18(21(26)27-3)24-17-5-4-14(22)9-16(17)19/h4-10H,11H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMGQWBVLMHOPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide](/img/structure/B2516125.png)

![Racemic-(1S,3S,4R,6S)-2-Benzyl 3-Ethyl 6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B2516127.png)

![Diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate](/img/structure/B2516129.png)

![3-(2-(azepan-1-yl)-2-oxoethyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2516134.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2516136.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2516137.png)

![4-((2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2516142.png)

![Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2516144.png)